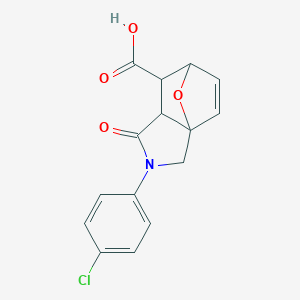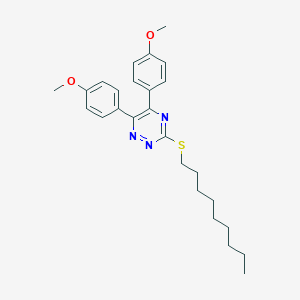
2-(4-Chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Chlorophenols and Environmental Toxicity
Chlorophenols, including 2-chlorophenol and 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their environmental persistence varies, influenced by the presence of adapted microflora capable of biodegrading these compounds. Studies have noted that bioaccumulation is expected to be low, despite their strong organoleptic effects, which could be relevant to the environmental fate of similarly structured compounds (K. Krijgsheld & A. D. Gen, 1986).
Biodegradation and Microbial Remediation
The review on 2,4-D herbicides underscores the importance of microbial degradation in managing the environmental impact of chlorinated herbicides. This suggests potential research applications in developing bioremediation strategies for chlorinated compounds, including complex structures similar to the one (Karen Magnoli et al., 2020).
Chemical Analysis and Treatment Approaches
Sorption and Removal Technologies
Studies focusing on the sorption of phenoxy herbicides and treatment options for wastewater containing chlorinated pesticides highlight the ongoing need for effective removal technologies. This indicates a research gap in the development of novel methodologies or materials for the efficient extraction and degradation of chlorinated compounds from environmental matrices (D. Werner et al., 2012).
Solvent Developments for Extraction
The review on solvent developments for the liquid-liquid extraction of carboxylic acids points to the importance of selecting and optimizing solvents for the recovery of carboxylic acids from aqueous streams. This could be directly applicable to the separation and purification processes for complex chlorinated carboxylic acids (L. Sprakel & B. Schuur, 2019).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-8-1-3-9(4-2-8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWORSPXVTCBYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3',5'-dimethyl-2',3'-dihydrospiro[cyclopentane-1,1'-inden]-4'-yl)acetamide](/img/structure/B459013.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459014.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B459015.png)
![N-(2,6-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B459017.png)
![N-[4-(3H-naphtho[1,2-d]imidazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B459019.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B459023.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B459025.png)
![9-[(2-Chlorobenzyl)sulfanyl]acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B459027.png)

![N-(2-methoxyphenyl)-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-5-yl)sulfanyl]acetamide](/img/structure/B459029.png)
